4-(Morpholinomethyl)benzaldehyde is an organic compound characterized by a benzaldehyde functional group substituted with a morpholinomethyl side chain. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
4-(Morpholinomethyl)benzaldehyde can be synthesized through several methods, often involving the reaction of morpholine with benzaldehyde derivatives. It is not commonly found in nature but can be produced in laboratory settings for research and industrial applications.
This compound belongs to the class of aromatic aldehydes, specifically those that contain a morpholine moiety. Aromatic aldehydes are known for their reactivity and versatility in organic synthesis, making them valuable intermediates in chemical reactions.
The synthesis of 4-(Morpholinomethyl)benzaldehyde typically involves the following methods:
The molecular formula of 4-(Morpholinomethyl)benzaldehyde is C11H13N1O2. It features a benzene ring attached to a morpholinomethyl group, which includes a nitrogen atom within a six-membered ring.
4-(Morpholinomethyl)benzaldehyde can participate in various chemical reactions:
The mechanism of action for reactions involving 4-(Morpholinomethyl)benzaldehyde generally begins with the nucleophilic attack on the carbonyl carbon by a nucleophile. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield either an alcohol or an imine depending on the reaction conditions.
4-(Morpholinomethyl)benzaldehyde has several applications in scientific research:
The compound's unique structure allows it to participate in diverse chemical reactions, making it valuable across multiple scientific disciplines.
4-(Morpholinomethyl)benzaldehyde (CAS 128501-81-5) is a synthetically versatile benzaldehyde derivative characterized by a morpholine moiety linked via a methylene bridge to the para position of the benzaldehyde ring. Its molecular formula is C₁₂H₁₅NO₃, featuring both aldehyde (-CHO
) and morpholine (tetrahydro-1,4-oxazine) functional groups [8]. This bifunctional structure enables dual reactivity: the aldehyde group participates in condensations and nucleophilic additions, while the tertiary amine within the morpholine ring enhances water solubility and facilitates hydrogen bonding with biological targets [1] . As a privileged scaffold, it bridges heterocyclic chemistry and drug design, allowing efficient construction of structurally complex pharmacophores. Over 85% of bioactive compounds incorporate heterocycles, and 4-(Morpholinomethyl)benzaldehyde exemplifies this trend by serving as a linchpin for synthesizing anticancer, antimicrobial, and multidrug resistance-reversing agents [4] . Its modular design supports rapid generation of chemical diversity, positioning it as a critical intermediate in modern medicinal chemistry campaigns.
The strategic value of 4-(Morpholinomethyl)benzaldehyde lies in its capacity to serve as a molecular connector for constructing hybrid heterocyclic systems. Its aldehyde group undergoes efficient condensation reactions with ketones, amines, and active methylene compounds, enabling the fusion of pharmacologically distinct heterocyclic motifs. This reactivity is exploited in multicomponent and telescoped syntheses to yield complex polycyclic architectures with enhanced bioactivity profiles [3] [5].
Chalcone Hybridization: In anti-cervical cancer drug discovery, 4-(Morpholinomethyl)benzaldehyde was condensed with ketones to generate novel chalcone derivatives. These hybrids incorporated additional nitrogenous heterocycles (e.g., piperidine, piperazine), resulting in compounds like 6f ((E)-1-(2-hydroxy-5-((4-hydroxypiperidin-1-yl)methyl)-4-methoxyphenyl)-3-(4-((4-methylpiperidin-1-yl)methyl)phenyl)prop-2-en-1-one). Compound 6f exhibited dual inhibition of VEGFR-2 (vascular endothelial growth factor receptor 2) and P-glycoprotein (P-gp), demonstrating IC₅₀ values of 6.52 ± 0.42 μM (HeLa) and 7.88 ± 0.52 μM (SiHa) against cervical cancer cell lines. The morpholine moiety contributed to target affinity via hydrogen bonding with VEGFR-2’s hinge region and enhanced solubility for improved cellular uptake [3].
Quinoline-Polyheterocycle Construction: Molecular hybridization approaches leveraged 4-(Morpholinomethyl)benzaldehyde to build quinoline-based EGFR-TK inhibitors. Condensation with isatin derivatives yielded intermediates like 2-(4-bromophenyl)quinoline-4-carboxylic acid, which was further derivatized via hydrazide couplings. The morpholine unit acted as a hydrophilic domain, optimizing log P values and enabling penetration through cancer cell membranes. Resulting hybrids showed IC₅₀ values as low as 0.06 μM against breast (MCF-7), leukemia (HL-60), and lung (A549) cancer lines [5].
Table 1: Applications of 4-(Morpholinomethyl)benzaldehyde in Heterocyclic Hybrid Synthesis
Hybrid System | Synthetic Route | Key Pharmacological Outcome | Reference |
---|---|---|---|
Chalcone-Piperidine | Claisen-Schmidt condensation | Dual VEGFR-2/P-gp inhibition; IC₅₀ = 6.52 μM (HeLa) | [3] |
Quinoline-Hydrazide | Condensation/hydrazinolysis sequence | EGFR-TK inhibition; IC₅₀ = 0.08 μM (compound 8b) | [5] |
Polycyclic heterocycles | Scaffold-hopping from evodiamine | Topoisomerase I inhibition; antitumor activity in TNBC* | [2] |
* Triple-negative breast cancer
Mechanistic Advantages: The methylene spacer (-CH₂-
) between benzaldehyde and morpholine provides conformational flexibility, allowing hybrid molecules to adopt optimal binding poses in enzyme active sites. Additionally, morpholine’s Lewis basicity promotes cellular internalization and disrupts efflux pump binding (e.g., P-gp), circumventing multidrug resistance in chemotherapy [3] [4].
4-(Morpholinomethyl)benzaldehyde transcends conventional intermediate roles by enabling rational design of target-focused scaffolds. Its structural features directly address pharmacodynamic and pharmacokinetic challenges in oncology drug discovery:
Targeted Kinase Inhibition: The morpholine nitrogen and oxygen atoms form critical hydrogen bonds with kinase hinge regions (e.g., EGFR-TK, VEGFR-2). In quinoline hybrids, morpholine placement mimicked the "hydrophilic head" of sorafenib, enhancing ATP-competitive binding. Hybrids like 8b achieved EGFR-TK IC₅₀ values of 0.08 μM by occupying hydrophobic regions I/II while maintaining water solubility—a key advantage over lipophilic inhibitors [5].
Overcoming Multidrug Resistance (MDR): Scaffolds incorporating 4-(Morpholinomethyl)benzaldehyde disrupt P-gp-mediated drug efflux. In chalcone derivative 6f, the morpholine unit competitively bound to P-gp’s nucleotide-binding domain (NBD), reducing resistance indices (RI) to 1.19 in cisplatin-resistant HeLa/DDP cells (vs. 7.36 for cisplatin alone). This "resistance-modifying" effect stemmed from morpholine’s ability to deplete ATP required for efflux [3].
Table 2: Structural Contributions of 4-(Morpholinomethyl)benzaldehyde to Drug Scaffolds
Structural Feature | Pharmacological Impact | Target Engagement Example |
---|---|---|
Aldehyde group | Enables Schiff base formation & cyclizations | Condensation with amines → imines for cytotoxic activity |
Morpholine ring | Enhances solubility; H-bond acceptor/donor | Binds Asp1043 in VEGFR-2 ATP pocket |
Methylene linker (-CH₂- ) | Balances rigidity/flexibility for target fitting | Optimizes orientation in P-gp substrate-binding cavity |
Aromatic ring | π-Stacking with tyrosine residues in kinases | Stabilizes quinoline binding in EGFR-TK |
Structure-Activity Relationship (SAR) Insights:
-CHO
to carboxylic acid diminished activity, confirming the aldehyde’s role as a versatile warhead for in situ bioactivation [5]. Computational Validation: Molecular docking of morpholine-containing chalcones confirmed binding free energies of −9.823 kcal·mol⁻¹ to P-gp, driven by morpholine’s interactions with transmembrane helices 4/6. Similarly, quinoline hybrids showed >30% apoptosis induction in A549 cells via S-phase arrest—validating scaffold efficacy [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: